molecular formula C4H7NaO4 B043044 Sodium 2-(2-hydroxyethoxy)acetate CAS No. 142047-97-0

Sodium 2-(2-hydroxyethoxy)acetate

Cat. No. B043044
M. Wt: 142.09 g/mol
InChI Key: CEAQLKGSEMCNNR-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of compounds related to Sodium 2-(2-hydroxyethoxy)acetate often involves multicomponent reactions that utilize sodium acetate as a catalyst. For instance, sodium acetate can catalyze tandem Knoevenagel–Michael multicomponent reactions of aldehydes, leading to the formation of substituted compounds with high yields. These reactions are beneficial for creating compounds with potential therapeutic applications and represent a facet of the compound's synthesis strategies (Elinson, Nasybullin, & Nikishin, 2013).

Molecular Structure Analysis

The molecular structure of Sodium 2-(2-hydroxyethoxy)acetate and similar compounds is often studied using techniques like X-ray crystallography. For example, the structural analysis of sodium (2-carbamoylphenoxy) acetate salt revealed a triclinic system with specific sodium to oxygen distances, highlighting the importance of hydrogen bonds and a variety of intermolecular interactions in the crystal structure (Turza et al., 2020).

Chemical Reactions and Properties

Sodium 2-(2-hydroxyethoxy)acetate engages in various chemical reactions, including multicomponent reactions and catalysis. For instance, the synthesis and characterization of sodium bis(2-pyridylthio)acetate ligand highlight the compound's reactivity and potential for creating new organotin(IV) derivatives (Benetollo et al., 2005).

Physical Properties Analysis

The physical properties of Sodium 2-(2-hydroxyethoxy)acetate and related compounds, such as solubility, phase behavior, and thermal properties, can be assessed using various analytical techniques. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly used to characterize the physical properties of sodium acetate trihydrate–urea deep eutectic solvent, providing insight into its potential as a benign reaction media (Navarro, Sierra, & Ochoa‐Puentes, 2016).

Chemical Properties Analysis

Analyzing the chemical properties of Sodium 2-(2-hydroxyethoxy)acetate involves examining its reactivity, stability, and interaction with other compounds. Anion-exchange separation methods using sodium acetate as eluant demonstrate the compound's role in separating hydroxy acids, showcasing its application in analytical chemistry (Alfredsson, Bergdahl, & Samuelson, 1963).

Scientific Research Applications

  • Radiation Impact on DNA : Sodium acetate has been studied for its effect on radiation-induced DNA damage. It was found to decrease the radiation yield of 8-hydroxyguanine in DNA, suggesting a protective role against radiation-induced DNA lesions (Grygoryev, Moskalenko, & Zimbrick, 2011).

  • Photocatalytic Degradation of Pollutants : Research involving sodium salts of (2,4-Dichlorophenoxy) acetic acid showed their role in enhancing the photocatalytic degradation of pollutants when doped with metal ions. This has implications for environmental cleanup and water treatment technologies (López-Ayala et al., 2015).

  • Chemical Synthesis and Reactions : Sodium 2-(2-hydroxyethoxy)acetate is involved in the formation of acid-labile acetals and subsequent hydrolysis in chemical synthesis, showcasing its utility in organic chemistry (Plevey & Talbot, 1977).

  • Food Preservation : Sodium acetate is utilized in food preservation, particularly in the refrigeration of sliced salmon. It showed significant antimicrobial and antioxidant effects, extending the shelf life of the product (Sallam, 2007).

  • Biomass Gasification : Sodium hydroxide's role in enhancing hydrogen gas production during biomass gasification highlights the potential of sodium-based compounds in renewable energy applications (Onwudili & Williams, 2009).

  • Pharmaceuticals and Biomedical Applications : Sodium acetate is used in synthesizing optically pure α-hydroxy acids, crucial for pharmaceutical applications. Modifications in sodium salts are used to improve the productivity of catalysts in this domain (Ma et al., 2014).

Safety And Hazards

The specific safety and hazards information for Sodium 2-(2-hydroxyethoxy)acetate is not available in the search results. However, it’s generally recommended to avoid direct contact and inhalation of chemical substances3.


Future Directions

The future directions or potential applications of Sodium 2-(2-hydroxyethoxy)acetate are not explicitly mentioned in the search results. However, sodium salts are widely used in various industries, including cosmetics, detergents, and industrial cleaning3.


Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or material safety data sheets.


properties

IUPAC Name

sodium;2-(2-hydroxyethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4.Na/c5-1-2-8-3-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAQLKGSEMCNNR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(2-hydroxyethoxy)acetate

CAS RN

142047-97-0
Record name sodium 2-(2-hydroxyethoxy)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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